1-(3-hydroxypropyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(3-Hydroxypropyl)-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a hydroxypropyl group and a carboxamide group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(3-hydroxypropyl)-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypropylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The reaction conditions typically include the use of a base such as sodium ethoxide and heating under reflux .
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(3-Hydroxypropyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group results in the formation of 1-(3-carboxypropyl)-1H-pyrazole-3-carboxamide .
Scientific Research Applications
1-(3-Hydroxypropyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-hydroxypropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-(3-Hydroxypropyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3-Hydroxypropyl)-2-[(3-nitrobenzoyl)amino]-1H-benzimidazol-5-yl pivalate: This compound has a similar hydroxypropyl group but differs in its benzimidazole structure and nitrobenzoyl group.
3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol: This compound contains a hydroxypropyl group and a trifluoromethylbenzyl group, making it structurally similar but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N3O2/c8-7(12)6-2-4-10(9-6)3-1-5-11/h2,4,11H,1,3,5H2,(H2,8,12) |
InChI Key |
XIMIKLOKHHHKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)N)CCCO |
Origin of Product |
United States |
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